N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide
Description
N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The compound’s structure features a benzamide core with a cyclohexyl group and a hydroxypropyl chain, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-20(2)17-10-8-15(9-11-17)18(22)19-12-16(13-21)14-6-4-3-5-7-14/h8-11,14,16,21H,3-7,12-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOQHFKKCPDILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC(CO)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-(dimethylamino)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 2-cyclohexyl-3-hydroxypropylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH₄, tetrahydrofuran (THF), reflux.
Substitution: Nucleophiles (e.g., halides), solvents (e.g., DCM), catalysts (e.g., palladium).
Major Products Formed
Oxidation: N-(2-cyclohexyl-3-oxopropyl)-4-(dimethylamino)benzamide.
Reduction: N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study receptor-ligand interactions.
Medicine: Potential therapeutic agent for conditions such as nausea, vomiting, and certain psychiatric disorders.
Industry: As a precursor for the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide would depend on its specific biological target. Generally, benzamides exert their effects by binding to receptors in the central nervous system, such as dopamine receptors, and modulating neurotransmitter activity. This interaction can influence various physiological processes, including mood regulation and gastrointestinal motility.
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A benzamide used as an antiemetic and gastroprokinetic agent.
Sulpiride: An antipsychotic benzamide.
Domperidone: Another antiemetic benzamide.
Uniqueness
N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzamides. The presence of the cyclohexyl group and hydroxypropyl chain could influence its binding affinity, selectivity, and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
